Cas no 2230647-28-4 (Lipid 2,2(8,8)4C CH3(Arcturus Lipid 2))

Lipid 2,2(8,8)4C CH3(Arcturus Lipid 2) 化学的及び物理的性質
名前と識別子
-
- Arcturus Lipid2
- Lipid 2,2(8,8)4C CH3(Arcturus Lipid 2)
-
- インチ: 1S/C36H68N2O5S/c1-6-9-12-15-18-21-24-29-42-34(39)31-38(36(41)44-30-25-28-37(4)5)32-35(40)43-33(26-22-19-16-13-10-7-2)27-23-20-17-14-11-8-3/h21,24,33H,6-20,22-23,25-32H2,1-5H3/b24-21-
- InChIKey: ZJBMYBWYQPFHFY-FLFQWRMESA-N
- ほほえんだ: N(C(=O)SCCCN(C)C)(CC(=O)OC/C=C\CCCCCC)CC(=O)OC(CCCCCCCC)CCCCCCCC
Lipid 2,2(8,8)4C CH3(Arcturus Lipid 2) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC59217-25mg |
Lipid 2,2(8,8)4C CH3(Arcturus Lipid 2) |
2230647-28-4 | >95% | 25mg |
$950.0 | 2022-12-26 |
Lipid 2,2(8,8)4C CH3(Arcturus Lipid 2) 関連文献
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
Lipid 2,2(8,8)4C CH3(Arcturus Lipid 2)に関する追加情報
Comprehensive Overview of Lipid 2,2(8,8)4C CH3 (Arcturus Lipid 2) and Its CAS No. 2230647-28-4
In the rapidly evolving field of lipid research, Lipid 2,2(8,8)4C CH3, commercially known as Arcturus Lipid 2, has emerged as a critical compound for advanced applications in drug delivery, gene therapy, and nanotechnology. With the CAS registry number 2230647-28-4, this specialized lipid has garnered significant attention due to its unique structural properties and versatility in biomedical applications. Researchers and pharmaceutical companies are increasingly exploring its potential to enhance the efficacy of mRNA vaccines, a topic that has gained immense traction since the global focus on vaccine development during the COVID-19 pandemic.
The molecular architecture of Lipid 2,2(8,8)4C CH3 is designed to optimize stability and biocompatibility, making it an ideal candidate for lipid nanoparticle (LNP) formulations. LNPs have become a cornerstone in modern therapeutics, particularly for delivering fragile nucleic acids like mRNA and siRNA. As interest in personalized medicine grows, questions such as "How does Arcturus Lipid 2 improve LNP delivery?" or "What are the advantages of Lipid 2,2(8,8)4C CH3 in gene editing?" are frequently searched in academic and industry circles. This compound’s ability to facilitate efficient cellular uptake while minimizing immunogenic responses positions it as a frontrunner in next-generation therapeutic platforms.
Another area where Arcturus Lipid 2 shines is in its application for CRISPR-Cas9 delivery systems. The rise of gene-editing technologies has sparked debates about ethical implications and clinical scalability, but the demand for reliable delivery vehicles remains unabated. The lipid’s tailored hydrophobic and hydrophilic balance ensures high encapsulation efficiency and targeted release, addressing common challenges like off-target effects. Searches for "Lipid 2,2(8,8)4C CH3 CRISPR delivery" or "CAS 2230647-28-4 gene therapy" reflect the growing intersection of lipid chemistry and genetic engineering.
From a manufacturing perspective, the synthesis and scalability of Lipid 2,2(8,8)4C CH3 adhere to stringent Good Manufacturing Practice (GMP) standards, ensuring consistency for preclinical and clinical use. Its compatibility with microfluidics-based production methods aligns with industry trends toward modular and scalable nanomedicine platforms. Furthermore, its stability under varying pH conditions makes it suitable for oral and intravenous administration routes, broadening its therapeutic applicability.
Environmental and safety profiles are also critical considerations for modern researchers. Arcturus Lipid 2 has undergone rigorous toxicological assessments, with data indicating low cytotoxicity and high biodegradability—a key factor given the increasing regulatory emphasis on sustainable biomaterials. Queries like "Is CAS 2230647-28-4 environmentally safe?" or "Lipid 2,2(8,8)4C CH3 biocompatibility studies" highlight the compound’s alignment with green chemistry principles.
Looking ahead, the potential of Lipid 2,2(8,8)4C CH3 extends beyond current applications. With ongoing research into neurodegenerative diseases and cancer immunotherapy, its role in crossing the blood-brain barrier or enhancing tumor-specific immune responses is under active investigation. As the scientific community continues to unravel its full capabilities, Arcturus Lipid 2 is poised to remain at the forefront of innovative lipid-based solutions.
2230647-28-4 (Lipid 2,2(8,8)4C CH3(Arcturus Lipid 2)) 関連製品
- 1443980-24-2(N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide)
- 1373233-38-5(2,4,5-trifluorobenzene-1-sulfonyl fluoride)
- 663-78-5(Methyl 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propionate)
- 1805871-22-0(2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid)
- 1824925-72-5((3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride)
- 1261655-48-4(3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetonitrile)
- 894050-19-2(3-({6-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}methyl)pyridine)
- 1421514-79-5(1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide)
- 2228681-57-8(N-methyl-1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-amine)
- 154-87-0(Cocarboxylase)




